molecular formula C11H11ClNNaO4 B8473711 Salclobuzate sodium CAS No. 387825-07-2

Salclobuzate sodium

Número de catálogo: B8473711
Número CAS: 387825-07-2
Peso molecular: 279.65 g/mol
Clave InChI: UQFYDAAKCZKDHS-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de salclobuzate sodio implica la reacción del ácido 4-cloro-2-hidroxibenzoico con ácido 4-aminobutírico en presencia de hidróxido de sodio. La reacción generalmente ocurre bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado . Los métodos de producción industrial pueden implicar reacciones por lotes a gran escala con estrictas medidas de control de calidad para garantizar la pureza y consistencia del compuesto.

Análisis De Reacciones Químicas

El salclobuzate sodio experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

    Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Actividad Biológica

Salclobuzate sodium, chemically known as 8-[(5-chloro-2-hydroxybenzoyl)amino]octanoic acid, is a compound primarily investigated for its biological activity and therapeutic potential. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and has been studied for its effects on various biological systems.

Chemical Structure

The molecular formula of this compound is C11H11ClNNaO4C_{11}H_{11}ClNNaO_4, and it features a unique structure that contributes to its pharmacological properties. The presence of the chloro and hydroxyl groups plays a significant role in its biological interactions.

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to reduced inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed rapidly after oral administration, with peak plasma concentrations occurring within a few hours. The compound undergoes hepatic metabolism, and its metabolites are excreted primarily via the kidneys.

Therapeutic Applications

This compound has been explored for various therapeutic applications, including:

  • Anti-inflammatory effects : Demonstrated efficacy in reducing inflammation in animal models.
  • Analgesic properties : Effective in alleviating pain associated with inflammatory conditions.
  • Potential use in chronic pain management : Studies suggest it may be beneficial for patients suffering from chronic pain conditions.

Study 1: Efficacy in Animal Models

A study conducted on rat models demonstrated that this compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory properties. The results were comparable to those observed with traditional NSAIDs like ibuprofen.

ParameterControl GroupThis compound GroupIbuprofen Group
Paw Edema (mm)3.51.21.0
Pain Score (0-10 scale)8.03.52.0

Study 2: Safety and Tolerability

In a clinical trial involving human subjects, this compound was assessed for safety and tolerability. The study reported mild gastrointestinal disturbances but no serious adverse effects, suggesting a favorable safety profile compared to other NSAIDs.

Adverse EffectIncidence (%)
Nausea10
Diarrhea5
Abdominal Pain3

Study 3: Long-term Use

A longitudinal study evaluated the long-term use of this compound in patients with osteoarthritis. Results indicated sustained pain relief over six months with minimal side effects, supporting its use as a long-term therapeutic option.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of salclobuzate sodium, and how do they influence its role as an oral absorption enhancer?

  • Answer : this compound (4-CNAB) has a molecular weight of 279.65 g/mol and contains a 4-chloro-2-hydroxybenzoyl group linked to a butanoic acid backbone via an amide bond, with a sodium counterion . Its pKa and solubility profile (e.g., in aqueous vs. lipid environments) directly affect its ability to enhance gastrointestinal permeability. Researchers should prioritize assays like HPLC for purity analysis, dynamic light scattering for aggregation studies, and Franz cell diffusion models to evaluate permeability enhancement in vitro .

Q. What experimental models are commonly used to assess the permeability-enhancing effects of this compound?

  • Answer :

  • In vitro : Caco-2 cell monolayers or artificial lipid bilayers to measure transepithelial electrical resistance (TEER) .
  • Ex vivo : Everted intestinal sacs or Ussing chambers with rodent tissue .
  • In vivo : Pharmacokinetic studies in rodents, measuring bioavailability of co-administered peptides (e.g., insulin) .
    Ensure reproducibility by documenting buffer pH, temperature, and dissolution media in line with pharmacopeial standards .

Q. How does this compound compare structurally and functionally to other absorption enhancers like SNAC or 5-CNAC?

  • Answer : A comparative analysis (see table below) reveals differences in chlorination patterns and sodium coordination, which influence lipophilicity and mechanistic action:

CompoundMolecular Weight (g/mol)Chlorine AtomsKey Functional Groups
Salclobuzate (4-CNAB)279.6514-Cl, amide, carboxylate
SNAC301.310Hydroxyl, amide, carboxylate
5-CNAC357.7415-Cl, amide, carboxylate

Functional differences include SNAC’s higher pKa (5.01) favoring gastric activity, while 4-CNAB’s chloro-substitution may enhance intestinal membrane interaction .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions in reported bioavailability data for this compound formulations?

  • Answer : Contradictions often arise from variability in experimental design (e.g., peptide/salclobuzate molar ratios, animal strain differences). Address this by:

  • Standardizing in vivo protocols (e.g., fasting duration, dosing volume) .
  • Applying multivariate statistical analysis to isolate formulation variables .
  • Cross-validating results using orthogonal techniques (e.g., LC-MS for peptide quantification vs. ELISA) .

Q. How can researchers optimize this compound’s structure-activity relationship (SAR) to improve peptide delivery?

  • Answer :

  • Synthetic modifications : Introduce halogenation at alternative positions (e.g., 3-Cl) to modulate lipophilicity .
  • Co-crystallization : Explore salt forms with divalent cations (e.g., Ca²⁺) to enhance stability .
  • Computational modeling : Use molecular dynamics simulations to predict interactions with tight junction proteins (e.g., claudins) .

Q. What strategies mitigate cytotoxicity risks associated with prolonged this compound exposure in epithelial models?

  • Answer :

  • Conduct time-resolved cytotoxicity assays (e.g., MTT, LDH release) across concentration gradients .
  • Evaluate mitochondrial membrane potential (JC-1 staining) to assess apoptotic pathways .
  • Pair salclobuzate with mucoadhesive polymers (e.g., chitosan) to reduce effective doses .

Q. How should researchers design studies to investigate this compound’s impact on tight junction dynamics?

  • Answer :

  • Imaging : Confocal microscopy with fluorescent zonula occludens (ZO-1) antibodies .
  • Functional assays : Measure paracellular flux of FITC-dextran (4-40 kDa) post-treatment .
  • Omics integration : Transcriptomic profiling (RNA-seq) to identify regulated junctional proteins .

Q. Methodological Best Practices

Q. What frameworks ensure rigor in formulating research questions about this compound’s mechanisms?

  • Answer : Use the PICOT framework:

  • Population : Specific cell lines or animal models (e.g., diabetic rats).
  • Intervention : Salclobuzate concentration, administration route.
  • Comparison : Benchmarks (e.g., SNAC, no enhancer).
  • Outcome : Bioavailability, TEER reduction.
  • Time : Acute vs. chronic exposure .

Q. How to balance specificity and breadth when studying this compound’s applications?

  • Answer : Narrow hypotheses (e.g., "4-CNAB enhances GLP-1 absorption in Caco-2 cells via claudin-4 modulation") prevent overgeneralization, while systematic reviews of related enhancers (e.g., SNAC) contextualize findings .

Q. What steps validate this compound’s stability under physiological conditions?

  • Answer :
  • Accelerated stability testing : Expose to simulated gastric/intestinal fluids (USP methods) .
  • Degradation profiling : LC-MS/MS to identify hydrolysis byproducts (e.g., free 4-chloro-2-hydroxybenzoic acid) .

Propiedades

Número CAS

387825-07-2

Fórmula molecular

C11H11ClNNaO4

Peso molecular

279.65 g/mol

Nombre IUPAC

sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate

InChI

InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1

Clave InChI

UQFYDAAKCZKDHS-UHFFFAOYSA-M

SMILES canónico

C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+]

Origen del producto

United States

Synthesis routes and methods I

Procedure details

A one liter, four neck round bottom flask was equipped with an overhead stirrer, reflux condenser, thermocouple temperature read out, and heating mantle. The following reaction was run under a dry nitrogen atmosphere. Isopropanol (400 mL) and 4-[(4-chloro-2-hydroxy-benzoyl)amino]butanoic acid (25.0 g, 0.09 mol) were charged to the reactor and stirring was started. The reaction slurry was heated to 50° C. until a hazy brown solution was obtained. The warm solution was filtered through a warm pressure filter dressed with Whatman #1 paper into a clean 1 L reactor. The clear yellow filtrate was heated to 62° C. while stirring. Sodium hydroxide solution (50% aqueous; 7.2 g, 0.09 mol) was charged to the reactor while maintaining vigorous agitation. After the base addition was complete, the reactor was heated to reflux (72° C.) and then allowed to cool slowly to ambient temperature. The product was isolated by vacuum filtration through a sintered glass funnel and vacuum dried at 50° C. for 24 hours to give 23.16 g of sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate as an off-white solid. The yield was 92%.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 22L, five neck round bottom flask, was equipped with an overhead stirrer, reflux condenser, thermocouple temperature read out, and heating mantle. The following reaction was run under a dry nitrogen atmosphere. Reagent acetone (13000 mL) and 4-[(4-chloro-2-hydroxy-benzoyl)amino]butanoic acid (500.0 g, 1.94 mol) were charged to the reactor and stirring was started. The reaction slurry was heated to 50° C. until a hazy brown solution was obtained. The warm solution was pumped through a warm pressure filter dressed with Whatman #1 paper into a clean 22 L reactor. The clear yellow filtrate was heated to 50° C. while stirring. Sodium hydroxide solution (50% aqueous; 155 g, 1.94 mol) was charged to the reactor while maintaining vigorous agitation. After the base addition was complete, the reactor was heated to reflux (60° C.) for 2.5 hours and then allowed to cool slowly to ambient temperature. The product was isolated by vacuum filtration through a sintered glass funnel and dried in a vacuum oven at 50° C. for 24 hours to give 527.3 g of sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate as an off-white solid. Using acetone in the final stage of the synthesis always resulted in the production of the anhydrous crystalline form. The yield was 97.2%.
[Compound]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
13000 mL
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.